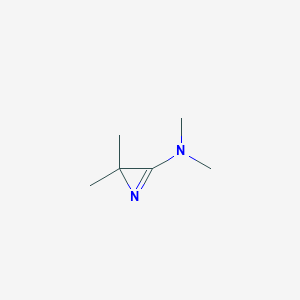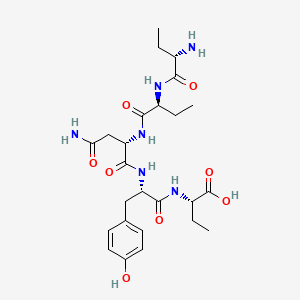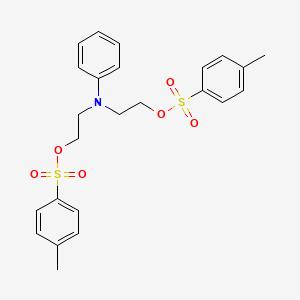
2-(Phenylimino)diethanol di-p-toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “NIOSH/KM2160000” is a chemical substance documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of the NIOSH Manual of Analytical Methods (NMAM), which includes a collection of methods for sampling and analysis of contaminants in workplace air, and in the blood and urine of workers who are occupationally exposed .
準備方法
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/KM2160000” involve specific synthetic routes and reaction conditions. These methods are developed or adapted by NIOSH or its partners and evaluated according to established experimental protocols and performance criteria . The synthetic routes typically involve a series of chemical reactions under controlled conditions to ensure the purity and stability of the compound.
Industrial Production Methods: Industrial production methods for “NIOSH/KM2160000” are designed to scale up the synthesis process while maintaining the quality and consistency of the compound. These methods often involve the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to optimize yield and minimize impurities .
化学反応の分析
Types of Reactions: “NIOSH/KM2160000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s application in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving “NIOSH/KM2160000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of “NIOSH/KM2160000” depend on the specific reagents and conditions used. These products are typically analyzed using advanced analytical techniques to ensure their purity and structural integrity .
科学的研究の応用
“NIOSH/KM2160000” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is employed in studies related to cellular processes and biochemical pathways. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of “NIOSH/KM2160000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and biochemical processes. The detailed molecular mechanisms are studied using various experimental techniques to understand how the compound influences biological systems .
類似化合物との比較
Similar Compounds: Similar compounds to “NIOSH/KM2160000” include other chemicals documented in the NIOSH Manual of Analytical Methods. These compounds share similar structural features and chemical properties, making them useful for comparative studies.
Uniqueness: The uniqueness of “NIOSH/KM2160000” lies in its specific applications and the detailed analytical methods developed for its detection and analysis. Compared to other similar compounds, “NIOSH/KM2160000” may have distinct reactivity patterns and applications in different scientific fields .
Conclusion
“NIOSH/KM2160000” is a versatile compound with significant applications in various scientific disciplines. Its detailed preparation methods, chemical reactions, and mechanism of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
特性
CAS番号 |
3590-12-3 |
|---|---|
分子式 |
C24H27NO6S2 |
分子量 |
489.6 g/mol |
IUPAC名 |
2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]anilino]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H27NO6S2/c1-20-8-12-23(13-9-20)32(26,27)30-18-16-25(22-6-4-3-5-7-22)17-19-31-33(28,29)24-14-10-21(2)11-15-24/h3-15H,16-19H2,1-2H3 |
InChIキー |
CATMAHFPKNTCAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


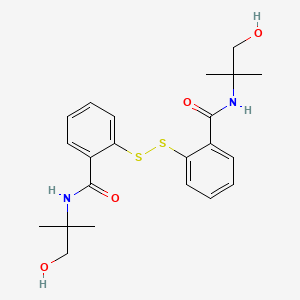
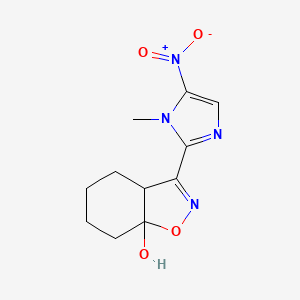
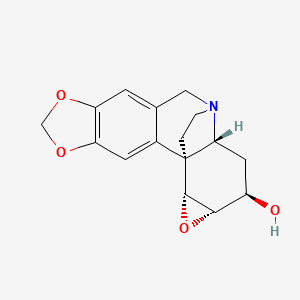
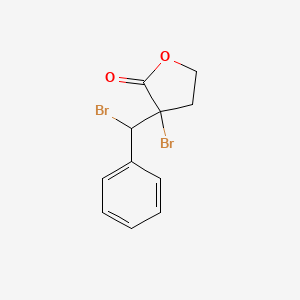
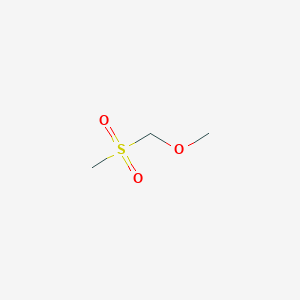
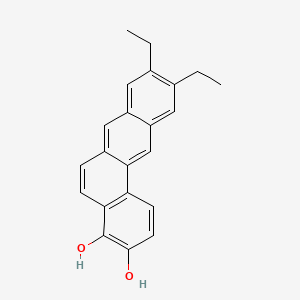


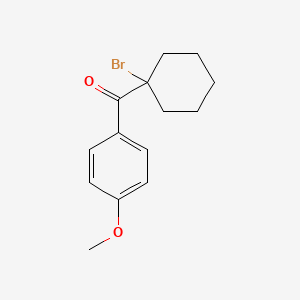
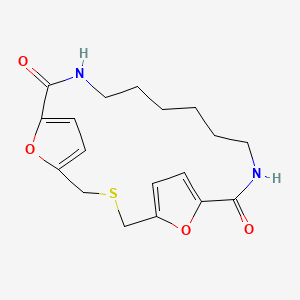
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)
